![molecular formula C24H18ClN3O3 B607396 5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid CAS No. 1219739-36-2](/img/structure/B607396.png)
5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EX-229 is an activator of AMP-activated protein kinase (AMPK). It activates AMPK and increases glucose uptake in isolated rat epitrochlearis muscle when used at a concentration of 100 µM. EX-229 also increases AMPK activation and glucose uptake in primary skeletal muscle cultures isolated from patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS).
EX-229, also known as AMPK Activator 991, is a novel AMPK activator, increasing AMPK activity of both AMPKgamma1- and AMPKgamma3-containing complexes in mouse skeletal muscle.
Applications De Recherche Scientifique
AMPK Activation
EX229 is a potent activator of AMP-activated protein kinase (AMPK) . It is 5-10-fold more potent than A769662 in activating AMPK . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low.
Glucose Uptake Stimulation
EX229 has been shown to increase glucose uptake in isolated rat epitrochlearis muscle . This could have potential implications in the treatment of conditions like diabetes, where glucose uptake is impaired.
Fatty Acid Oxidation
EX229 increases fatty acid oxidation . This is particularly important in the context of metabolic diseases, as it could help to reduce the levels of harmful lipids in the body.
Skeletal Muscle Research
EX229 has been used in research involving skeletal muscle . For instance, it has been used to study the stimulation of skeletal muscle glucose uptake, which is AMPK-dependent and PI3K/PKB-independent .
Cell Research
EX229 has been used in cell research, specifically with HEK293T cells . In this context, it has been used to study the effects of the compound on cells transfected with Myc-Rabep1 WT or Ser407Ala .
Potential Therapeutic Applications
Given its role in activating AMPK and stimulating glucose uptake and fatty acid oxidation, EX229 could potentially be used in the treatment of metabolic diseases like diabetes . However, more research is needed to fully understand its therapeutic potential.
Mécanisme D'action
EX229, also known as “ex-229”, “EX-229 free acid”, or “5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid”, is a potent and allosteric activator of AMP-activated protein kinase (AMPK) .
Target of Action
The primary target of EX229 is the AMP-activated protein kinase (AMPK), a serine/threonine protein kinase expressed in all eukaryotic cells . AMPK is a heterotrimeric complex consisting of a catalytic α subunit and two regulatory β and γ subunits . Each of these subunits has several isoforms encoded by different genes, leading to multiple tissue- and species-specific heterotrimeric combinations .
Mode of Action
EX229 is an allosteric activator of AMPK, with Kds of 0.06 μM, 0.06 μM, and 0.51 μM for α1β1γ1, α2β1γ1, and α1β2γ1, respectively . It binds to the same site of AMPK as A-769662 but is five to tenfold more potent than A-769662 in cell-free assays .
Biochemical Pathways
Once activated in response to energy deficit, AMPK concomitantly inhibits ATP-consuming anabolic processes and promotes ATP-generating catabolic pathways via direct phosphorylation of multiple downstream effectors . This leads to the restoration of cellular energy balance . A growing number of energy/nutrient-independent functions of AMPK are also regularly reported, progressively expanding its role to regulation of non-metabolic cellular processes .
Result of Action
EX229 activates AMPK and increases glucose uptake in isolated rat epitrochlearis muscle and in primary skeletal muscle cultures isolated from patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) . It also promotes dose-dependent increases in ACC and RAPTOR phosphorylation .
Propriétés
IUPAC Name |
5-[[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWSAZXFPUMKFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid | |
Q & A
Q1: How does Ex229 exert its effects on glucose uptake in skeletal muscle?
A: Ex229 directly activates AMP-activated protein kinase (AMPK), a crucial enzyme involved in regulating cellular energy homeostasis. This activation has been observed in various models, including rat epitrochlearis muscle and mouse EDL and soleus muscles. [] The activation of AMPK by Ex229 leads to a significant increase in glucose uptake in these muscles, mimicking the effects of exercise. [] This effect has been demonstrated to be AMPK-dependent, as evidenced by the abolition of glucose uptake and ACC (acetyl-CoA carboxylase) phosphorylation in AMPK α1-/α2-catalytic subunit double-knockout myotubes treated with Ex229. []
Q2: What other metabolic effects does Ex229 have in skeletal muscle?
A: In addition to stimulating glucose uptake, Ex229 also promotes fatty acid oxidation in skeletal muscle. [] This dual action on both glucose and lipid metabolism makes it a promising candidate for addressing the dysregulated energy metabolism seen in Type 2 diabetes.
Q3: How does the effect of Ex229 compare to other AMPK activators?
A: Ex229 exhibits similar potency in activating AMPK compared to other known activators such as AICAR (5-amino-4-imidazolecarboxamide riboside) and the Abbott A769662 compound. [] This suggests that Ex229 could be a valuable tool for studying AMPK signaling and exploring its therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


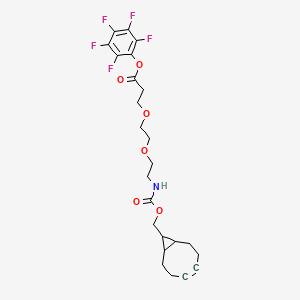
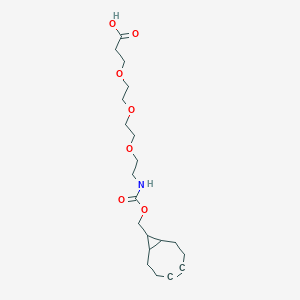
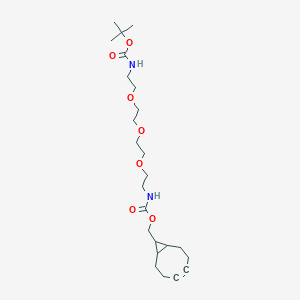
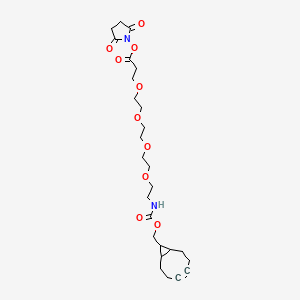
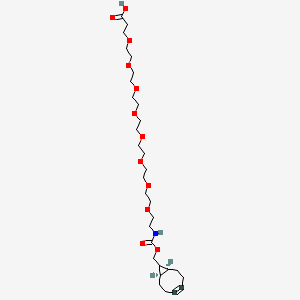
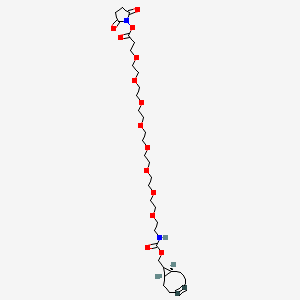
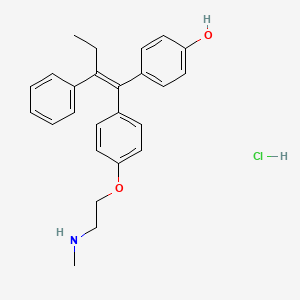

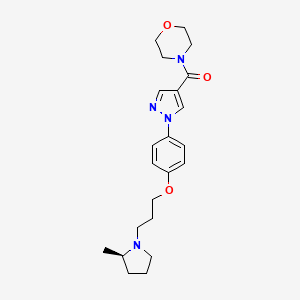



![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)